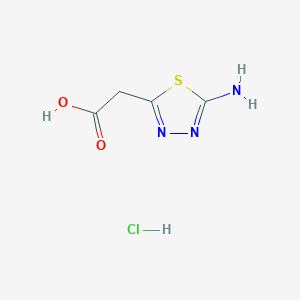

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride

Overview

Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly relevant in the context of bacterial infections, as some bacteria rely on urease activity to survive in acidic environments .

Result of Action

The inhibition of urease by this compound can have significant effects at the cellular level. For example, in the case of Helicobacter pylori, a bacterium that relies on urease activity to survive in the stomach’s acidic environment, inhibition of urease can prevent the bacterium from colonizing the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Oximation: Cyanoacetamide is reacted with hydroxylamine hydrochloride to form 2-cyano-2-hydroxyiminoacetamide.

Etherification: The oxime is then etherified using diethyl sulfate to yield 2-cyano-2-ethoxyiminoacetamide.

Cyclization: The intermediate is cyclized with potassium thiocyanate (KSCN) to form the thiadiazole ring.

Hydrolysis: The final step involves hydrolysis to obtain 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid, which is then converted to its hydrochloride salt

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of phase-transfer catalysts and controlled reaction conditions to enhance the efficiency of each step. The use of hydrogen peroxide in the hydrolysis step can significantly improve the yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory agents.

Agriculture: It is used in the development of agrochemicals, including herbicides and fungicides.

Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Used as an intermediate in the synthesis of cephalosporin antibiotics.

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with various biological targets effectively. Its versatility in undergoing different chemical reactions also makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(10-4)1-3(8)9;/h1H2,(H2,5,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMMKSMJYCTHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158781-57-7 | |

| Record name | 1,3,4-Thiadiazole-2-acetic acid, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158781-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)